molecular formula C22H23N3O5S B2711468 3,4-dimethoxy-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921544-97-0

3,4-dimethoxy-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2711468
CAS RN: 921544-97-0
M. Wt: 441.5
InChI Key: VSFXCMHOQHHSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • Research in synthetic chemistry has led to the development of novel compounds with potential therapeutic applications. For instance, studies have reported on the synthesis of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). Such methodologies highlight the potential for creating derivatives of complex molecules for pharmacological studies.

Biological Activity and Evaluation

  • The design and synthesis of specific molecular derivatives are critical for discovering new drugs with antimicrobial, anti-inflammatory, and other therapeutic properties. For example, studies on the synthesis and antimicrobial evaluation of thiazole derivatives indicate the potential for these compounds to serve as antimicrobial agents (Chawla, 2016). This suggests that derivatives of complex molecules could be explored for their biological activities.

Photodynamic Therapy Applications

  • The development of new compounds with high singlet oxygen quantum yield for photodynamic therapy applications has been reported, suggesting the use of specific derivatives in cancer treatment (Pişkin et al., 2020). Such research indicates the therapeutic potential of novel synthetic compounds in treating diseases through innovative mechanisms.

Molecular Docking and Drug Design

  • Synthesis and characterization of novel compounds, followed by antimicrobial evaluation and docking studies, illustrate the importance of molecular design in drug discovery (Talupur et al., 2021). This approach underscores the role of computational methods in predicting the biological activity of new molecules, guiding the synthesis of compounds with desired therapeutic effects.

properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-13-5-7-17(28-2)16(9-13)24-20(26)11-15-12-31-22(23-15)25-21(27)14-6-8-18(29-3)19(10-14)30-4/h5-10,12H,11H2,1-4H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFXCMHOQHHSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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